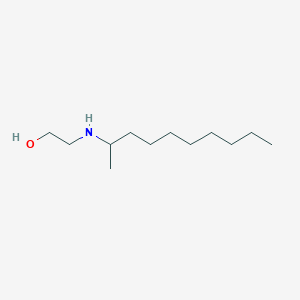
2-(Decan-2-ylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Decan-2-ylamino)ethanol is an organic compound with the molecular formula C12H27NO It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decan-2-ylamino)ethanol typically involves the reaction of 2-decanone with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2-Decanone} + \text{2-Aminoethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as distillation and purification to obtain the compound in high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Decan-2-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2-(Decan-2-ylamino)ethanol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Decan-2-ylamino)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amino group play crucial roles in its reactivity and interactions. The compound may act on enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Decanol: An alcohol with a similar carbon chain but lacking the amino group.
2-Aminoethanol: A simpler compound with an amino and hydroxyl group but a shorter carbon chain.
Uniqueness
2-(Decan-2-ylamino)ethanol is unique due to the presence of both a long aliphatic chain and an amino group, which confer distinct chemical and physical properties. This combination makes it versatile for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
58185-28-7 |
|---|---|
Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
2-(decan-2-ylamino)ethanol |
InChI |
InChI=1S/C12H27NO/c1-3-4-5-6-7-8-9-12(2)13-10-11-14/h12-14H,3-11H2,1-2H3 |
InChI Key |
SFGIGHHJJKSNMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)
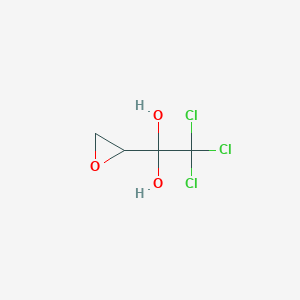
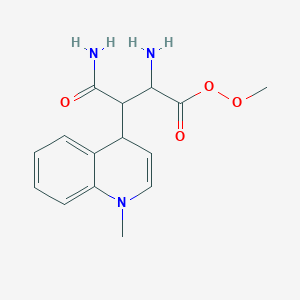
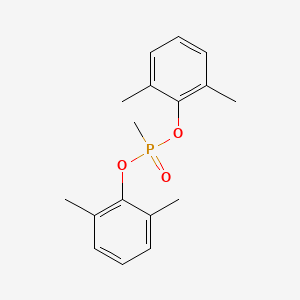


![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
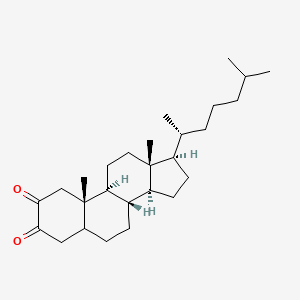

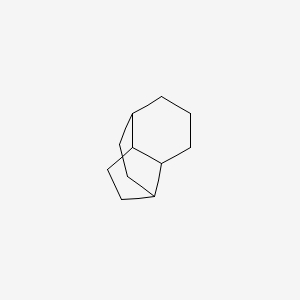
![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)

